molecular formula C10H10BrClO B8667091 4-(3-bromopropyl)benzoyl Chloride CAS No. 123876-53-9

4-(3-bromopropyl)benzoyl Chloride

Cat. No. B8667091
CAS RN: 123876-53-9
M. Wt: 261.54 g/mol
InChI Key: YGCGJAZXGLNVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromopropyl)benzoyl Chloride is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-bromopropyl)benzoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromopropyl)benzoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

123876-53-9

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

4-(3-bromopropyl)benzoyl chloride

InChI

InChI=1S/C10H10BrClO/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2

InChI Key

YGCGJAZXGLNVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCBr)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (ice bath) stirred solution of 50.0 g (0.25 mole) of 1-bromo-3-phenylpropane (Aldrich) and 31.9 g (0.25 mole) of oxalyl chloride in 300 mL of trichloroethylene was added, portionwise, 33.3 g (0.25 mole) of aluminum chloride. The reaction mixture was stirred for 0.5 hr and then poured into ice water. The layers were separated and the aqueous layer was extracted with three 100 mL portions of methylene chloride. The combined organic layers were washed twice with 200 mL portions of water and dried (magnesium sulfate). The solvents were evaporated under reduced pressure to leave 63.6 g (97%) of 4-(3-bromopropyl)benzoyl chloride as an oil. To a solution of the acid chloride in 120 mL of dry benzene was added 60 mL of absolute ethanol and the mixture was heated at reflux for 3 hr. The solvents were evaporated under reduced pressure to give 63.4 g (93.5%) of an oil. The oil was purified by chromatography (3.5×90 cm glass column, 200 g of silica gel, benzene-hexane, 1:1). Fractions containing the desired component were combined and the solvents evaporated under reduced pressure to give 60.6 g (89%) of the title compound as a pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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